molecular formula C26H24FN3O6 B607230 Dxd CAS No. 1599440-33-1

Dxd

货号: B607230
CAS 编号: 1599440-33-1
分子量: 493.5 g/mol
InChI 键: PLXLYXLUCNZSAA-QLXKLKPCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

埃克替康衍生物,也称为埃克替康衍生物,是一种有效的 DNA 拓扑异构酶 I 抑制剂。它主要用作抗体药物偶联物 (ADC) 中的有效载荷,用于靶向癌症治疗。 埃克替康衍生物以其高细胞毒性和通过干扰 DNA 复制和转录过程诱导癌细胞死亡的能力而闻名 .

准备方法

合成路线和反应条件: 埃克替康衍生物的合成涉及多个步骤,从喜树碱的基本结构开始,喜树碱是一种天然生物碱。该过程包括引入各种官能团以增强其效力和溶解度。关键步骤包括:

工业生产方法: 埃克替康衍生物的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程在受控环境中进行,以保持化合物的稳定性。 最终产品然后配制用于 ADC .

化学反应分析

Activation and Metabolite Release

DXd exhibits three critical activation reactions in biological systems:

A. Lysosomal Degradation

  • Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
  • Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .

B. Metabolite Formation
Released this compound undergoes further transformations:

MetaboliteModificationBioactivity
14aThiol derivativeReduced membrane permeability
14bS-methylated 14aIncreased cytotoxicity (IC₅₀ 0.31 μmol/L)
12Hydroxyl-bearingHigher potency than this compound

Mechanism of TOP1 Inhibition

This compound interacts with DNA-topoisomerase I complexes through:

  • π-π stacking with DNA base pairs
  • Hydrogen bonding with TOP1 residues:
    • R364
    • D533
    • N722

The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .

Bystander Effect Chemistry

This compound demonstrates unique membrane permeability due to:

  • Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
  • pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)

This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:

ADCBystander Killing Efficiency
R-DXd68% tumor growth inhibition in mixed cell populations
T-DXd5.7x increased potency vs non-permeable payloads

Stability and Reactivity

Key chemical stability parameters:

PropertyValueSignificance
Plasma half-life8.6 hrsEnables sustained activity
Maleimide stability>48 hrs at 37°CPrevents premature release
Aggregate formation<2% at DAR 8Maintains pharmacokinetic profile

The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .

科学研究应用

埃克替康衍生物在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域:

作用机制

埃克替康衍生物通过抑制 DNA 拓扑异构酶 I 发挥作用,DNA 拓扑异构酶 I 是一种在 DNA 复制和转录中起关键作用的酶。通过与拓扑异构酶 I-DNA 复合物结合,埃克替康衍生物阻止已裂解 DNA 链的重新连接,导致 DNA 断裂累积,最终导致细胞死亡。 这种机制在快速分裂的癌细胞中特别有效,使埃克替康衍生物成为一种有效的抗癌剂 .

相似化合物的比较

埃克替康衍生物通常与其他拓扑异构酶 I 抑制剂进行比较,例如伊立替康和托泊替康。虽然所有这些化合物都具有相似的作用机制,但埃克替康衍生物具有几个独特的特征:

类似化合物:

生物活性

Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.

Overview of Deruxtecan

Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
  • Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.
  • Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .

Pharmacological Profile

The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:

  • Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
  • Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in various cancer types:

  • HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
  • TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
  • CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .

Data Table: Summary of Clinical Findings

Study/TrialCancer TypeKey FindingsReference
DS-8201a Clinical TrialHER2-Positive Breast CancerHigh overall response rate; manageable safety
Datopotamab Deruxtecan TrialHR-positive Breast CancerImproved PFS compared to chemotherapy
Raludotatug Deruxtecan TrialCDH6-Expressing TumorsPotent antitumor activity in xenograft models

属性

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLYXLUCNZSAA-QLXKLKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-33-1
Record name N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dxd
Reactant of Route 2
Reactant of Route 2
Dxd
Reactant of Route 3
Reactant of Route 3
Dxd
Reactant of Route 4
Reactant of Route 4
Dxd
Reactant of Route 5
Reactant of Route 5
Dxd
Reactant of Route 6
Reactant of Route 6
Dxd

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。